molecular formula C9H9NO3 B14340398 4-Nitro-2-(prop-1-en-1-yl)phenol CAS No. 103851-62-3

4-Nitro-2-(prop-1-en-1-yl)phenol

Cat. No.: B14340398
CAS No.: 103851-62-3
M. Wt: 179.17 g/mol
InChI Key: FHMFFBJNEANCDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-2-(prop-1-en-1-yl)phenol is a phenolic compound featuring a nitro group at the para position (C4) and a prop-1-en-1-yl (allyl) substituent at the ortho position (C2) on the aromatic ring. The molecular formula is C₉H₉NO₃, with a molecular weight of 179.17 g/mol. The nitro group imparts strong electron-withdrawing effects, enhancing the compound's acidity and influencing its reactivity in electrophilic substitution reactions. The allyl group introduces π-conjugation and steric effects, enabling applications in organic synthesis and materials science.

Properties

CAS No.

103851-62-3

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

4-nitro-2-prop-1-enylphenol

InChI

InChI=1S/C9H9NO3/c1-2-3-7-6-8(10(12)13)4-5-9(7)11/h2-6,11H,1H3

InChI Key

FHMFFBJNEANCDK-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=C(C=CC(=C1)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-2-(prop-1-en-1-yl)phenol typically involves the nitration of 2-(prop-1-en-1-yl)phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods

In an industrial setting, the production of 4-Nitro-2-(prop-1-en-1-yl)phenol can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-(prop-1-en-1-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The phenolic hydroxyl group (-OH) can undergo electrophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst, room temperature.

    Reduction: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Substitution: Halogens (e.g., chlorine, bromine), alkyl halides, Lewis acids (e.g., aluminum chloride).

Major Products Formed

    Reduction: 4-Amino-2-(prop-1-en-1-yl)phenol.

    Oxidation: Quinones.

    Substitution: Halogenated or alkylated derivatives of 4-Nitro-2-(prop-1-en-1-yl)phenol.

Scientific Research Applications

4-Nitro-2-(prop-1-en-1-yl)phenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Nitro-2-(prop-1-en-1-yl)phenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular functions.

Comparison with Similar Compounds

Structural and Crystallographic Insights

Crystallographic studies of related nitro-phenol derivatives (e.g., 4-Nitro-2-(1H-tetrazol-1-yl)phenol) reveal planar aromatic systems and intermolecular hydrogen bonding between nitro and hydroxyl groups, stabilizing the lattice . The SHELX software suite is widely employed for refining such structures, confirming bond lengths and angles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.